molecular formula C20H21N3O3S2 B2771484 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 896303-04-1

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2771484
CAS No.: 896303-04-1
M. Wt: 415.53
InChI Key: QGUZFPSEUSHKOJ-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic small molecule of significant interest in early-stage pharmacological research. Its molecular structure, which integrates a benzamide core with a diallylsulfamoyl group and a cyano-dimethylthiophene moiety, is characteristic of compounds designed for targeted protein interaction. This reagent is primarily investigated for its potential as a kinase inhibitor , with preliminary screening data suggesting activity against specific members of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . Researchers utilize this compound as a chemical probe to elucidate complex signal transduction cascades involved in cellular processes such as proliferation, differentiation, and stress response. Its value lies in its utility for high-throughput screening assays , structure-activity relationship (SAR) studies, and as a lead compound for the development of novel therapeutic agents targeting kinase-driven pathologies, including oncological and inflammatory diseases. The diallylsulfamoyl group may contribute to its pharmacokinetic properties, making it a relevant candidate for medicinal chemistry optimization programs.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-5-11-23(12-6-2)28(25,26)17-9-7-16(8-10-17)19(24)22-20-18(13-21)14(3)15(4)27-20/h5-10H,1-2,11-12H2,3-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUZFPSEUSHKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide typically involves multi-step organic reactions. One possible route could start with the synthesis of the thiophene ring, followed by the introduction of cyano and methyl groups. The benzamide moiety can be introduced through an amide coupling reaction, and the diallylsulfamoyl group can be attached via a sulfonamide formation reaction. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide or thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of the cyano group could yield primary amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20_{20}H19_{19}N3_3O4_4S2_2
  • Molecular Weight : 429.5 g/mol
  • CAS Number : 899983-09-6

The compound features a complex structure that includes a thiophene ring, a cyano group, and a sulfonamide moiety, which contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide exhibit significant anti-inflammatory properties. For instance, related compounds have been tested for their ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, demonstrating potential for treating inflammatory diseases .

Anticancer Potential

Research has highlighted the potential of this compound in cancer therapy. The sulfonamide group is known for its ability to interact with various biological targets involved in tumor progression. Studies have explored the efficacy of similar compounds in inhibiting cell proliferation in various cancer cell lines, suggesting that this compound could serve as a lead compound for developing novel anticancer agents .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including condensation and functionalization processes. The mechanism by which this compound exerts its effects likely involves modulation of signaling pathways associated with inflammation and cell growth.

In Vitro Studies

In vitro assays have demonstrated that the compound can effectively reduce inflammatory markers in cultured cells under stimulated conditions. For example, treatment with the compound resulted in decreased levels of nitrites and cytokines in macrophage cultures exposed to lipopolysaccharides (LPS) .

In Vivo Models

Animal models have been employed to assess the anti-inflammatory effects of related compounds. In these studies, compounds were administered to mice subjected to inflammation-inducing agents like zymosan, revealing significant reductions in paw edema and leukocyte infiltration .

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide include other thiophene derivatives and sulfonamide-containing benzamides. Examples include:

  • 3-cyano-4,5-dimethylthiophene
  • N,N-diallylsulfamoylbenzamide
  • Other cyano-substituted thiophenes

Uniqueness

What sets this compound apart is the combination of the cyano, dimethyl, thiophene, and diallylsulfamoyl groups within a single molecule. This unique structure may confer distinct chemical reactivity and biological activity compared to its individual components or similar compounds.

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features suggest various mechanisms of action, making it a candidate for further research in drug development.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular Formula C15H18N2O2S
Molecular Weight 290.38 g/mol
CAS Number Not specified in sources
IUPAC Name This compound

Preliminary studies indicate that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with certain receptors, modulating their activity and influencing downstream signaling cascades.

Antimicrobial Properties

Research has suggested that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, indicating a broad-spectrum antimicrobial profile.

Anticancer Activity

The compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of the compound, revealing significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.
  • Anticancer Mechanism Investigation : Another study focused on the compound's effect on breast cancer cell lines, showing that it significantly reduced cell viability and induced cell cycle arrest at the G2/M phase.

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

Study FocusFindings
Antimicrobial ActivityEffective against E. coli and S. aureus
Anticancer ActivityInduces apoptosis in breast cancer cells
Mechanistic InsightsInvolvement of caspase activation

Q & A

Q. What structural features of this compound contribute to its biological activity?

The compound integrates a thiophene core substituted with cyano and methyl groups, enhancing hydrophobic interactions with enzyme pockets. The diallylsulfamoyl group facilitates hydrogen bonding and modulates electronic properties, influencing target selectivity. Structural analogs (e.g., dimethylsulfamoyl derivatives) show reduced steric hindrance compared to diallyl groups, which may alter binding kinetics .

Q. What synthetic strategies are recommended for preparing this compound?

Synthesis involves sequential steps:

  • Step 1: Preparation of the thiophene-2-amine intermediate via nucleophilic substitution.
  • Step 2: Coupling with 4-(N,N-diallylsulfamoyl)benzoyl chloride under Schotten-Baumann conditions. Key parameters include anhydrous solvents (e.g., THF), controlled temperatures (0–5°C for acylation), and purification via column chromatography. Characterization requires HPLC (≥95% purity) and ¹H/¹³C NMR for structural confirmation .

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

Use shake-flask method with phosphate-buffered saline (PBS) at pH 7.4 to determine aqueous solubility. Stability is evaluated under physiological conditions (37°C, 5% CO₂) over 24–72 hours using LC-MS to monitor degradation products. For lipophilic solvents (e.g., DMSO), ensure concentrations ≤10 mM to avoid precipitation .

Advanced Research Questions

Q. How to design experiments evaluating its enzyme inhibition selectivity?

  • Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, 5-lipoxygenase).
  • Assay Design: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity (Kd). Compare IC₅₀ values against isoforms (e.g., COX-1 vs. COX-2) to assess selectivity. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
  • Data Analysis: Calculate selectivity ratios (IC₅₀ non-target/IC₅₀ target) and validate with molecular docking to identify key residue interactions .

Q. What methodologies resolve contradictions in reported anti-inflammatory vs. cytotoxic activities?

  • Orthogonal Assays: Pair ELISA (cytokine suppression, e.g., TNF-α/IL-6) with apoptosis assays (Annexin V/PI staining) to distinguish anti-inflammatory effects from cytotoxicity.
  • Dose-Response Profiling: Identify therapeutic windows where anti-inflammatory activity occurs below cytotoxic thresholds (e.g., IC₅₀ < 10 μM for cytokine inhibition vs. IC₅₀ > 50 μM for cell death) .
  • Structural Analog Comparison: Test derivatives lacking the diallylsulfamoyl group to isolate functional moieties driving each activity .

Q. How to optimize pharmacokinetic properties for in vivo studies?

  • Lipophilicity Adjustment: Introduce polar substituents (e.g., hydroxyl groups) to improve solubility while retaining the sulfamoyl pharmacophore.
  • Metabolic Stability: Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., allyl group oxidation). Stabilize via fluorination or methyl substitution .
  • In Silico Modeling: Predict ADMET profiles with tools like SwissADME or ADMETlab 2.0 to guide structural modifications .

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